molecular formula C9H6ClNO3 B1581354 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 40707-01-5

5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1581354
CAS RN: 40707-01-5
M. Wt: 211.6 g/mol
InChI Key: BTNWNXWHFWYONH-UHFFFAOYSA-N
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Patent
US04302460

Procedure details

Anhydrous potassium carbonate (16.8 g.) was added gradually to a suspension of the known compound 1,2-dihydro-5-chloro-2,4-dioxo-3,1-(4H)-benzoxazine (11.7 g.) in dry dimethyl sulphoxide (110 ml.) and the mixture stirred at room temperature for 20 minutes Dimethyl sulphate (7 ml.) was added dropwise with vigorous stirring at 30°-35° for 12 minutes and the mixture allowed to settle. The supernatant liquid was decanted into an ice/dilute hydrochloric acid mixture (600 ml.; 0.05 M.HCl). The resulting precipitate was collected, washed with water and dried in vacuo to give 1,2-dihydro-1-methyl-5-chloro-2,4-dioxo-3,1-(4H)-benzoxazine m.p. 199°-201° (dec.).
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[C:13]2[C:14](=[O:19])[O:15][C:16](=[O:18])[NH:17][C:12]=2[CH:11]=[CH:10][CH:9]=1.S(OC)(OC)(=O)=O>CS(C)=O>[CH3:1][N:17]1[C:12]2[CH:11]=[CH:10][CH:9]=[C:8]([Cl:7])[C:13]=2[C:14](=[O:19])[O:15][C:16]1=[O:18] |f:0.1.2|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
11.7 g
Type
reactant
Smiles
ClC1=CC=CC2=C1C(OC(N2)=O)=O
Name
Quantity
110 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring at 30°-35° for 12 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The supernatant liquid was decanted into an ice/dilute hydrochloric acid mixture (600 ml.; 0.05 M.HCl)
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
12 min
Name
Type
product
Smiles
CN1C(OC(C2=C1C=CC=C2Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.